Trifluridine

概要

説明

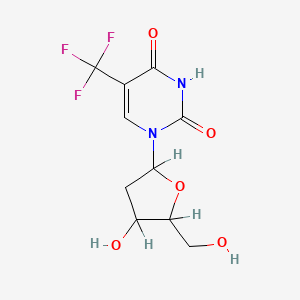

トリフルオロチミジンは、チミジンと構造的に関連するフッ素化ピリミジンヌクレオシドです。主に、ヘルペスウイルス1型および2型に対する抗ウイルス作用で知られています。 トリフルオロチミジンは、特定の種類の転移性癌の治療において、他の化合物と組み合わせて使用されることもあります .

2. 製法

合成経路と反応条件: トリフルオロチミジンは、さまざまな方法で合成できます。一般的な方法の1つは、チミジンのトリフルオロメチル化です。このプロセスには通常、以下の手順が含まれます。

エステル化: チミジンは、チミジンエステルを形成するためにエステル化されます。

ハロゲン化: 次に、エステルはハロゲン化されてハロゲン原子を導入されます。

還元: ハロゲン化エステルは、ヒドロキシル基を形成するために還元されます。

トリフルオロメチル化: 最後に、ヒドロキシル基がトリフルオロメチル化されてトリフルオロチミジンが生成されます.

工業的製造方法: トリフルオロチミジンの工業的製造には、通常、高収率と高純度を確保するために、高度な触媒プロセスと最適化された反応条件が使用されます。 これらの方法には、クロロホルムや遷移金属を必要としない、固定化酵素やグリーンなグリコシル化条件の使用が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: Trifluorothymidine can be synthesized through various methods. One common method involves the trifluoromethylation of thymidine. This process typically includes the following steps:

Esterification: Thymidine is esterified to form a thymidine ester.

Halogenation: The ester is then halogenated to introduce a halogen atom.

Reduction: The halogenated ester is reduced to form a hydroxyl group.

Trifluoromethylation: Finally, the hydroxyl group is trifluoromethylated to produce trifluorothymidine.

Industrial Production Methods: Industrial production of trifluorothymidine often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include the use of immobilized enzymes and green glycosylation conditions that do not require chloroform or transition metals .

化学反応の分析

反応の種類: トリフルオロチミジンは、以下を含むさまざまな化学反応を受けます。

酸化: さまざまな誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、官能基を変更できます。

置換: 置換反応は、分子にさまざまな置換基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: 置換反応には、ハロゲンやトリフルオロメチル化剤などの試薬が関与する可能性があります。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、一方、置換は分子に異なる官能基を導入できます .

4. 科学研究への応用

トリフルオロチミジンは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスで試薬として使用されます。

生物学: トリフルオロチミジンは、DNA複製と修復を伴う研究で使用されます。

医学: ヘルペスウイルス感染症の治療における抗ウイルス剤として、および転移性癌の化学療法の成分として使用されます。

科学的研究の応用

Trifluridine is an anti-cancer and antiviral drug also known as trifluorothymidine, with the brand name Viroptic when used to treat viral infections . As an analog of thymidine, this compound exerts its effects by incorporating itself into DNA, thereby inhibiting cell proliferation and tumor growth . It has been approved for third-line treatment of chemorefractory metastatic colorectal cancer (mCRC) .

Scientific Research Applications

This compound/Tipiracil in Metastatic Colorectal Cancer (mCRC)

this compound/tipiracil is an oral chemotherapeutic agent approved for third-line treatment of chemorefractory metastatic colorectal cancer . A study evaluating the real-world effectiveness of this compound/tipiracil in mCRC patients showed that the effectiveness of this compound/tipiracil was confirmed with overall survival and progression-free survival outcomes consistent with the efficacy profile reported in the earlier randomized RECOURSE clinical trial. The study included 111 patients, with a mean age of 64 years, and the median overall survival in the total study cohort was 7.9 months .

A separate case study reported long-term survival in a patient with metastatic colorectal cancer treated with this compound/tipiracil in the third-line setting . The patient, a 70-year-old woman with mCRC, received first-line panitumumab and capecitabine, followed by second-line bevacizumab and oxaliplatin. After disease progression, she began third-line treatment with this compound/tipiracil. After three months, lymph node involvement was reduced, and after 12 months, her disease had stabilized, and she reported no treatment-related adverse events .

Real-world data has indicated that this compound/tipiracil plus bevacizumab was significantly associated with overall survival and time to deterioration compared to this compound/tipiracil alone . In clinical practice, this compound/tipiracil plus bevacizumab can be a favorable regimen for refractory mCRC .

This compound/Tipiracil in Advanced Gastric Cancer

The combination of this compound/tipiracil hydrochloride (FTD/TPI) plus ramucirumab has demonstrated clinical activity in patients with advanced gastric cancer . The objective response rate (ORR) and disease control rate (DCR) were 25.8% and 58.1%, respectively, in the FTD/TPI plus ramucirumab group and 5.0% and 38.3%, respectively, in the FTD/TPI group (ORR, P = 0.007; DCR, P = 0.081). The median progression-free survival (PFS) was significantly longer in the FTD/TPI plus ramucirumab group (median PFS, 2.9 vs. 1.8 months; hazard ratio [HR], 0.57; 95% confidence interval [CI] 0.34–0.96; P = 0.033) .

This compound/Tipiracil as an Antiviral Agent

this compound is the active component of Viroptic, used to treat viral infections . It inhibits cell proliferation and tumor growth by incorporating into the DNA .

Data Table: Clinical Trial Results of this compound/Tipiracil

Case Studies

- Long-term Survival in mCRC: A 70-year-old woman with right-sided mCRC (T3/N1) with metastases to the aortocaval and precaval lymph nodes received first-line panitumumab and capecitabine for 6 months, followed by second-line bevacizumab and oxaliplatin. She had disease progression following 9 months of second-line therapy and began third-line treatment with FTD/TPI (50 mg bid). Three months after treatment initiation, lymph node involvement was reduced, and following 12 months of FTD/TPI treatment, her disease had stabilized, and she reported no treatment-related adverse events .

- Real-world mCRC Treatment: A retrospective observational study included 111 patients who started this compound/tipiracil between April 1, 2018, and September 30, 2019, in Portugal. The median duration of this compound/tipiracil treatment was 3.7 cycles. The median overall survival in the total study cohort was 7.9 months, and the median progression-free survival was 3.4 months. Treatment discontinuation due to adverse events was low (3.1%) .

作用機序

トリフルオロチミジンは、複製中のDNAに組み込まれることによってその効果を発揮します。ウラシル成分に加えられたトリフルオロメチル基は、塩基対形成をブロックするため、ウイルスDNAの複製を妨げます。このメカニズムは、特にヘルペスウイルスに対して効果的です。 癌治療において、トリフルオロチミジンはチミジル酸シンターゼを阻害し、DNA合成を阻害し、癌細胞のアポトーシスを誘導します .

類似化合物:

イドクスウリジン: 抗ウイルス剤として使用される別のチミジンアナログ。

フルオロウラシル: 癌治療に使用されるピリミジンアナログ。

シタラビン: 化学療法に使用されるヌクレオシドアナログ。

比較: トリフルオロチミジンは、抗ウイルスおよび抗癌特性を高めるトリフルオロメチル基を持っているため、ユニークです。イドクスウリジンと比較して、トリフルオロチミジンはより幅広い活性を持ち、特定の用途ではより効果的です。 フルオロウラシルとシタラビンは、癌治療にも使用されますが、作用機序が異なり、異なる種類の癌に使用されます .

類似化合物との比較

Idoxuridine: Another thymidine analog used as an antiviral agent.

Fluorouracil: A pyrimidine analog used in cancer treatment.

Cytarabine: A nucleoside analog used in chemotherapy.

Comparison: Trifluorothymidine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. Compared to idoxuridine, trifluorothymidine has a broader spectrum of activity and is more effective in certain applications. Fluorouracil and cytarabine, while also used in cancer treatment, have different mechanisms of action and are used for different types of cancers .

生物活性

Trifluridine (FTD) is a nucleoside analog belonging to the fluoropyrimidine class, primarily utilized in cancer therapy. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and associated safety profiles. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity.

This compound exerts its anti-tumor effects through several mechanisms:

- Incorporation into DNA : this compound is phosphorylated by thymidine kinase 1 (TK1) and incorporated into DNA, leading to DNA replication stress and subsequent cytotoxicity .

- Induction of Aberrant Mitosis : Studies have shown that FTD can induce aberrant mitosis, contributing to its anti-tumor activity independent of p53 status .

- Competition with Physiological Nucleosides : As an anti-metabolite, this compound competes with natural nucleosides, disrupting normal cellular processes and inducing apoptosis in cancer cells .

Clinical Efficacy

This compound is commonly used in combination with tipiracil (TPI), forming the drug FTD/TPI, which has demonstrated significant efficacy in various clinical trials.

Key Clinical Trials

- RECOURSE Trial : This pivotal phase III trial established the efficacy of FTD/TPI in patients with refractory metastatic colorectal cancer (mCRC). The trial reported:

- Real-World Effectiveness : A retrospective cohort study involving 111 patients confirmed the effectiveness of FTD/TPI, reporting a median OS of 7.9 months and a median PFS of 3.4 months .

- Combination Therapy : In advanced gastric cancer, combining FTD/TPI with ramucirumab resulted in improved outcomes:

Safety Profile

The safety profile of this compound is generally acceptable, with manageable adverse effects:

- Common Adverse Events : The most frequently reported adverse events include neutropenia, anemia, nausea, and diarrhea .

- Grade ≥3 Neutropenia : Occurred in approximately 37-38% of patients treated with FTD/TPI across various studies . Most cases resolved without complications.

- Impact on Renal Function : The incidence of grade ≥3 adverse events was higher in patients with renal impairment compared to those with normal function .

Table 1: Summary of Clinical Outcomes from Key Trials

| Study | Treatment | Median OS (months) | Median PFS (months) | ORR (%) |

|---|---|---|---|---|

| RECOURSE | FTD/TPI | 7.1 | 2.0 | N/A |

| Real-World Study | FTD/TPI | 7.9 | 3.4 | N/A |

| Combination Study | FTD/TPI + Ramucirumab | N/A | 2.9 | 25.8 |

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical practice:

- A case involving a patient with refractory mCRC who achieved significant tumor reduction after initiating treatment with FTD/TPI after multiple lines of therapy.

- Another case highlighted a patient with advanced gastric cancer who benefited from the combination therapy, leading to prolonged survival and improved quality of life.

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046602 | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |

| Record name | SID8139891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells., Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known, The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis., Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia. | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

70-00-8 | |

| Record name | Trifluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluridine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMW9V5RW38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-189, 186-189 °C, 186 - 189 °C | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trifluorothymidine exert its antiviral activity?

A1: Trifluorothymidine acts as a nucleoside analog, interfering with viral DNA synthesis. It is first phosphorylated by viral or cellular thymidine kinases to its monophosphate form. Subsequent phosphorylation steps lead to the formation of trifluorothymidine triphosphate (TFTTP). TFTTP competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase. Once incorporated, TFTTP inhibits further DNA elongation, effectively halting viral replication [, , ].

Q2: What is the role of thymidine kinase in trifluorothymidine's mechanism?

A3: Thymidine kinase (TK) is essential for the initial phosphorylation of trifluorothymidine, which is a crucial step for its activation. Viruses like herpes simplex virus encode their own TK, which shows higher affinity for trifluorothymidine compared to cellular TK, contributing to its selective toxicity against infected cells [, , ].

Q3: What is the molecular formula and weight of trifluorothymidine?

A3: The molecular formula of trifluorothymidine is C10H11F3N2O5, and its molecular weight is 296.19 g/mol.

Q4: What is known about the stability of trifluorothymidine formulations?

A6: Trifluorothymidine is formulated as an ophthalmic solution with a pH range of 5.5 to 6.0 and an osmolality of approximately 283 mOsm. The formulation includes acetic acid and sodium acetate as buffers, sodium chloride, and thimerosal (0.001%) as a preservative []. Specific stability data under various conditions are not provided in the research papers.

Q5: What is the half-life of trifluorothymidine in the vitreous humor?

A7: Following intravitreal injection in rabbits, trifluorothymidine exhibits a half-life of 3.15 hours in the vitreous humor. The vitreous concentration remains above the ID50 for cytomegalovirus for approximately 30 hours [].

Q6: How does the co-administration of a thymidine phosphorylase inhibitor impact trifluorothymidine's pharmacokinetics?

A8: Co-administration of a thymidine phosphorylase inhibitor, like in the case of TAS-102 (a combination of trifluorothymidine and a thymidine phosphorylase inhibitor), leads to a species-dependent enhancement of trifluorothymidine's bioavailability. This effect is more pronounced in monkeys where thymidine phosphorylase is the dominant enzyme for trifluorothymidine metabolism compared to rats, where uridine phosphorylase plays a significant role [].

Q7: How effective is trifluorothymidine in treating herpetic keratitis?

A9: Numerous studies have demonstrated the efficacy of trifluorothymidine in treating herpetic keratitis. It shows comparable or even superior efficacy to other antiviral agents like idoxuridine, acyclovir, and vidarabine in various clinical trials [, , , , , ].

Q8: Can trifluorothymidine be used to treat acyclovir-resistant herpes simplex virus infections?

A10: Yes, trifluorothymidine has shown effectiveness in treating acyclovir-resistant herpes simplex virus infections, especially in cases where resistance arises from mutations in the viral thymidine kinase gene [].

Q9: What are the potential side effects of trifluorothymidine ophthalmic solution?

A11: While generally well-tolerated, topical trifluorothymidine can cause transient ocular irritation, stinging, and superficial punctate keratitis in some patients [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。